4-(Oxolan-3-yl)piperidine hydrochloride

Catalog No.
S879007
CAS No.
1461708-70-2
M.F
C9H18ClNO
M. Wt
191.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Oxolan-3-yl)piperidine hydrochloride

CAS Number

1461708-70-2

Product Name

4-(Oxolan-3-yl)piperidine hydrochloride

IUPAC Name

4-(oxolan-3-yl)piperidine;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7 g/mol

InChI

InChI=1S/C9H17NO.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-9;/h8-10H,1-7H2;1H

InChI Key

DXHNZIMLCMMUNE-UHFFFAOYSA-N

SMILES

C1CNCCC1C2CCOC2.Cl

Canonical SMILES

C1CNCCC1C2CCOC2.Cl

General Information about 4-(Oxolan-3-yl)piperidine hydrochloride

Piperidine Derivatives in Pharmacological Applications

Piperidines, including 4-(Oxolan-3-yl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Piperidine Derivatives in Anticancer Research

Piperidine-embedded anticancer agents have been synthesized with particularly good activity on androgen-refractory cancer cell lines (ARPC) .

Results or Outcomes: The results showed that these piperidine-embedded anticancer agents have particularly good activity on androgen-refractory cancer cell lines (ARPC) .

Piperidine Derivatives in Antiviral Research

Piperidine derivatives, such as Aloperine and Matrine, have shown antiviral properties .

Results or Outcomes: Aloperine and Matrine, which contain two fused piperidine rings, and their derivatives showed antiviral properties .

Piperidine Derivatives in Anti-Inflammatory Research

Piperidine derivatives have also been used in anti-inflammatory research .

Results or Outcomes: Aloperine and Matrine, which contain two fused piperidine rings, and their derivatives showed anti-inflammatory properties .

Piperidine Derivatives in Antitumor Research

Piperidine derivatives have been used in antitumor research .

Results or Outcomes: Aloperine and Matrine, which contain two fused piperidine rings, and their derivatives showed antitumor properties .

4-(Oxolan-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 207.7 g/mol. It is characterized by a piperidine ring, a six-membered heterocyclic compound containing one nitrogen atom, and an oxolane (tetrahydrofuran) ring attached to it. This unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is often utilized as a building block in the synthesis of complex organic molecules and has garnered attention for its biological activities.

There is currently no scientific literature available on the mechanism of action of 4-(Oxolan-3-yl)piperidine hydrochloride.

  • Unknown toxicity: Wear appropriate personal protective equipment (PPE) when handling the compound [].
  • Potential irritant: Amines and organic chlorides can be irritating to skin and eyes [, ].

The chemical behavior of 4-(Oxolan-3-yl)piperidine hydrochloride includes several key reactions:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly when reacted with electrophiles, due to the presence of the nitrogen atom in the piperidine ring.
  • Oxidation: This compound can be oxidized to form oxo derivatives, which may alter its biological activity and chemical properties.
  • Reduction: Reduction reactions can yield modified forms of the compound, potentially leading to new derivatives with distinct functionalities.
  • Substitution: The compound can also participate in substitution reactions, resulting in various piperidine or oxolane derivatives that may exhibit different biological activities.

The synthesis of 4-(Oxolan-3-yl)piperidine hydrochloride typically involves the following methods:

  • Nucleophilic Substitution Reaction: A common synthetic route involves the reaction of piperidine with 3-chlorotetrahydrofuran in the presence of a base such as sodium hydride. This reaction is conducted in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate product formation.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automation and precise control over reaction conditions are critical for large-scale synthesis. Final purification often involves crystallization or chromatography techniques to isolate the hydrochloride salt form.

4-(Oxolan-3-yl)piperidine hydrochloride has several notable applications across various fields:

  • Pharmaceutical Research: It serves as a precursor in developing pharmaceutical agents targeting specific diseases.
  • Organic Synthesis: The compound is utilized as a building block for synthesizing complex organic molecules and heterocycles.
  • Chemical Industry: It finds applications in producing specialty chemicals and intermediates for various industrial processes .

While specific literature detailing interaction studies for 4-(Oxolan-3-yl)piperidine hydrochloride is scarce, it is understood that compounds within this class often interact with biological targets such as receptors and enzymes. The oxolane ring and nitrogen atom in the piperidine contribute to binding affinity and specificity, influencing the compound's biological effects. Further studies are needed to elucidate the precise mechanisms of action and interactions with molecular targets .

Several compounds share structural similarities with 4-(Oxolan-3-yl)piperidine hydrochloride, including:

  • 4-(Tetrahydrofuran-3-yl)piperidine hydrochloride
  • 3-(Oxolan-3-yl)piperidine hydrochloride
  • Piperidine derivatives with various substituents

Uniqueness

What sets 4-(Oxolan-3-yl)piperidine hydrochloride apart from these similar compounds is its unique combination of both the oxolane ring and the piperidine structure, which confers distinct chemical reactivity and potential biological properties. This dual-ring system may enhance its ability to interact with biological targets compared to other simpler derivatives.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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